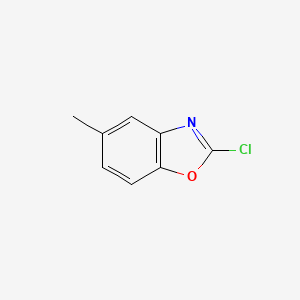

2-Chloro-5-methyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJUFHRBOJNDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433700 | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-60-3 | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3-benzoxazole is a halogenated heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural motif, featuring a fused benzene and oxazole ring system with a reactive chlorine atom at the 2-position and a methyl group on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-methyl-1,3-benzoxazole, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-methyl-1,3-benzoxazole is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| IUPAC Name | 2-chloro-5-methyl-1,3-benzoxazole | [1] |

| CAS Number | 3770-60-3 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)Cl | [1] |

| InChIKey | AVJUFHRBOJNDFG-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Analogue-Based)

Spectroscopic data is essential for the identification and characterization of 2-Chloro-5-methyl-1,3-benzoxazole. While a dedicated experimental spectrum for this specific compound is not available in the provided search results, data from analogous structures can be used for predictive purposes.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. Based on data for similar benzoxazole structures, the aromatic protons would likely appear in the range of δ 7.0-7.8 ppm, and the methyl protons would present as a singlet around δ 2.4-2.6 ppm. For example, in 2-benzyl-5-methylbenzo[d]oxazole, the methyl protons appear as a singlet at δ 2.41 ppm, and the aromatic protons are observed in the range of δ 7.06-7.45 ppm[4].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbon of the C-Cl bond is expected to be significantly downfield. Based on data for related compounds like 2-benzyl-5-methylbenzo[d]oxazole, the methyl carbon would resonate around δ 21 ppm, while the aromatic and heterocyclic carbons would appear in the region of δ 109-166 ppm[4].

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching of the oxazole ring, C-Cl stretching, and C-H stretching of the aromatic and methyl groups. A typical IR spectrum of a benzoxazole core can be found on the NIST WebBook for the parent compound, benzoxazole[5].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.59 g/mol ). Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, which is characteristic of the isotopic distribution of chlorine.

Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

The synthesis of 2-chloro-5-methyl-1,3-benzoxazole typically starts from the corresponding 2-aminophenol derivative, 2-amino-4-methylphenol. The general strategy involves the formation of the benzoxazolone core, followed by chlorination.

Synthetic Pathway Overview

Caption: General synthetic route to 2-Chloro-5-methyl-1,3-benzoxazole.

Detailed Experimental Protocol (Exemplary)

While a specific protocol for 2-Chloro-5-methyl-1,3-benzoxazole is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds, such as 5-chloro-1,3-benzoxazol-2(3H)-one and its subsequent reactions[6].

Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

-

To a solution of 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as dimethylformamide, add urea (1 equivalent)[6].

-

Heat the reaction mixture under reflux for several hours, monitoring the liberation of ammonia gas.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water with constant stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-methyl-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

-

To a flask containing 5-methyl-1,3-benzoxazol-2(3H)-one (1 equivalent), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess[3]. The use of a solvent like toluene may be beneficial.

-

Add a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-chloro-5-methyl-1,3-benzoxazole.

Reactivity and Synthetic Applications

The reactivity of 2-chloro-5-methyl-1,3-benzoxazole is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution (SₙAr). This makes it a valuable building block for introducing a variety of functional groups at the 2-position of the benzoxazole ring system.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the oxazole ring activates the C2 position towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride ion.

Caption: Key nucleophilic substitution reactions of 2-Chloro-5-methyl-1,3-benzoxazole.

Reaction with Amines: The reaction of 2-chloro-5-methyl-1,3-benzoxazole with primary or secondary amines, including anilines, readily yields 2-amino-5-methylbenzoxazole derivatives[7]. These reactions are typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base to neutralize the HCl generated.

Reaction with Hydrazine: Treatment with hydrazine hydrate leads to the formation of 2-hydrazinyl-5-methylbenzoxazole[8][9]. This derivative is a useful intermediate for the synthesis of hydrazones and other heterocyclic systems.

Reaction with Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy and 2-aryloxy-5-methylbenzoxazoles, respectively.

Reaction with Thiols: Thiolates react to produce 2-thioether derivatives.

Applications in Drug Discovery and Agrochemicals

Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds[10][11]. The ability to easily functionalize the 2-position of 2-chloro-5-methyl-1,3-benzoxazole makes it a key starting material for the synthesis of libraries of compounds for biological screening.

Antifungal Activity

A significant body of research has focused on the antifungal properties of benzoxazole derivatives[1][10][12][13]. Derivatives of 2-aminobenzoxazole, which can be synthesized from 2-chloro-5-methyl-1,3-benzoxazole, have shown promising activity against a range of phytopathogenic fungi[10]. For instance, 5-methyl-2-(p-chlorobenzyl)benzoxazole has demonstrated notable potency against Candida albicans[10]. The mechanism of action for some antifungal benzoxazoles is thought to involve the inhibition of key fungal enzymes.

Other Biological Activities

Beyond antifungal applications, the benzoxazole core is associated with a broad spectrum of pharmacological activities, including:

The synthesis of 2-substituted-5-methylbenzoxazoles allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Safety and Handling

2-Chloro-5-methyl-1,3-benzoxazole is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-5-methyl-1,3-benzoxazole is a valuable and versatile building block in organic synthesis. Its key feature is the reactive 2-chloro group, which allows for a wide range of nucleophilic substitution reactions, providing access to a diverse library of 2-substituted-5-methylbenzoxazoles. These derivatives have shown significant potential in the fields of medicinal chemistry and agrochemicals, particularly as antifungal agents. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is likely to lead to the discovery of new and effective therapeutic and crop protection agents.

References

-

Daboit, T. C., Ottonelli Stopiglia, C. D., Carissimi, M., Corbellini, V. A., Stefani, V., & Scroferneker, M. L. (2009). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses, 52(6), 507–510. [Link]

-

Oncu, S., & Ceylan, E. (2004). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Archiv der Pharmazie, 337(8), 454–459. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative C-C bond cleavage. [Link]

-

NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. [Link]

-

Ozel, A., Ertas, M., & Kandemirli, F. (2018). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1668. [Link]

-

Sreenivasa, M., Jayachandran, E., & Shivakumar, B. (2012). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Organic Chemistry: An Indian Journal, 8(1), 29-34. [Link]

-

Wang, X., Wang, M., & Wang, Y. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2469. [Link]

-

PubChemLite. (n.d.). 2-chloro-5-methyl-1,3-benzoxazole (C8H6ClNO). [Link]

-

ResearchGate. (2020). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]

-

Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with... [Link]

-

ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5406. [Link]

-

NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. [Link]

-

Al-Obaidi, A. S. M., & Al-Amery, M. H. A. (2018). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Global Pharma Technology, 10(03), 224-232. [Link]

-

Reddy, R. K., & Reddy, C. S. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4274–4280. [Link]

-

NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 2(3H)-benzoxazolethione, 5-chloro-3-[[(2-methylphenyl)amino]methyl]- - Optional[1H NMR] - Spectrum. [Link]

-

Amin, S., & Adhikari, N. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

-

Nguyen, T. T., Nguyen, T. H., & Le, T. N. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

Gershon, H., Parmegiani, R., & Godfrey, P. K. (1974). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 6(3), 332–335. [Link]

-

De La Cruz, J., & Kasi, A. (2023). Antifungal Agents. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Benzoxazole(273-53-0) IR Spectrum [chemicalbook.com]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Benzoxazole Scaffold

An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole (CAS: 3770-60-3)

The benzoxazole ring system is a quintessential "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] This bicyclic heterocycle, comprising a benzene ring fused to an oxazole ring, is a structural motif present in a multitude of biologically active compounds and functional materials.[1][2][3][4] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity.

Within this important class of compounds, 2-Chloro-5-methyl-1,3-benzoxazole stands out as a strategic and versatile synthetic intermediate.[5] The chlorine atom at the 2-position acts as an excellent leaving group, rendering the C2 carbon highly electrophilic and amenable to a wide array of nucleophilic substitution reactions. This reactivity profile allows researchers and drug development professionals to readily introduce diverse functionalities, enabling the rapid construction of compound libraries for screening and lead optimization.

This guide provides a comprehensive technical overview of 2-Chloro-5-methyl-1,3-benzoxazole, covering its physicochemical properties, synthesis, core reactivity, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable building block in their scientific endeavors.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the foundation of any chemical research. The key properties of 2-Chloro-5-methyl-1,3-benzoxazole are summarized below.

| Property | Value | Source |

| CAS Number | 3770-60-3 | [6] |

| IUPAC Name | 2-chloro-5-methyl-1,3-benzoxazole | [6] |

| Molecular Formula | C₈H₆ClNO | [6] |

| Molecular Weight | 167.59 g/mol | [6] |

| Appearance | Powder | [5] |

| InChI | InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | [6] |

| InChIKey | AVJUFHRBOJNDFG-UHFFFAOYSA-N | [6] |

| SMILES | Cc1ccc2oc(Cl)nc2c1 | [5] |

Spectroscopic Signature Analysis

For the synthetic chemist, spectroscopic data provides irrefutable proof of a molecule's identity and purity. While experimental spectra should always be acquired, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics are detailed below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. Based on analogous structures[3], the aromatic region should display three protons with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~2.4-2.6 ppm) corresponding to the C5-methyl group.

-

¹³C NMR Spectroscopy : The carbon spectrum will provide a map of the molecule's carbon framework. Key expected signals include the highly deshielded C2 carbon bonded to both chlorine and nitrogen, carbons of the benzoxazole core, the three distinct methine carbons of the benzene ring, a quaternary carbon, and the upfield signal of the methyl group carbon.[3][7]

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (167.59). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.[8][9]

PART 2: Synthesis Methodologies: Constructing the Core Intermediate

The preparation of 2-chlorobenzoxazoles is typically achieved through the chlorination of a benzoxazolin-2-one precursor, which itself is synthesized from the corresponding 2-aminophenol.[10] This two-step approach is reliable and scalable.

Workflow: From 2-Amino-4-methylphenol to the Final Product

Caption: General two-step synthesis of 2-Chloro-5-methyl-1,3-benzoxazole.

Protocol 1: Synthesis of 5-Methylbenzoxazolin-2-one

The foundational step involves the cyclization of 2-amino-4-methylphenol.[11][12] The choice of cyclizing agent (e.g., phosgene, urea) provides the carbonyl carbon required for the oxazolinone ring.[10]

-

Setup : In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 2-amino-4-methylphenol (1.0 eq) in a suitable high-boiling inert solvent (e.g., o-dichlorobenzene).

-

Reagent Addition : Add the cyclizing agent. If using urea (1.1 eq), the reaction will generate ammonia as a byproduct.[10]

-

Reaction : Heat the mixture to a temperature between 120-190 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture. If urea was used, it may be beneficial to distill off a portion of the solvent to remove dissolved ammonia.[10] The product can often be isolated by filtration upon cooling or after precipitation by adding a non-polar solvent.

Causality Insight: The ortho-positioning of the amine and hydroxyl groups in the starting material is critical. This arrangement allows for the intramolecular cyclization upon reaction with a one-carbon electrophile, which is the key bond-forming event in creating the heterocyclic ring.

Protocol 2: Chlorination to 2-Chloro-5-methyl-1,3-benzoxazole

This step converts the stable benzoxazolin-2-one into the highly reactive 2-chloro derivative. The use of an excess of the chlorinating agent is crucial for driving the reaction to completion.[10]

-

Setup : In a dry reaction vessel under an inert atmosphere, add the chlorinating agent, phosphorus pentachloride (PCl₅, 3.0-5.0 eq), to a high-boiling inert solvent (e.g., o-dichlorobenzene).[10]

-

Reagent Addition : Heat the PCl₅ suspension to 140-150 °C. Gradually add a suspension of 5-methylbenzoxazolin-2-one (1.0 eq) in the same solvent. The gradual addition maintains an excess of PCl₅ in the reaction mixture, which is essential for high yield.[10]

-

Reaction : Maintain the temperature at 140-170 °C for 15-30 minutes after the addition is complete. The reaction is typically rapid and is accompanied by the evolution of hydrogen chloride gas.

-

Work-up and Purification : Cool the reaction mixture. Excess PCl₅ may crystallize and can be removed by filtration. The desired product, 2-Chloro-5-methyl-1,3-benzoxazole, is then isolated from the filtrate by fractional distillation under reduced pressure.[10]

Trustworthiness through Self-Validation: This protocol is robust because the final product is purified by distillation, a method that separates compounds based on boiling point. This ensures a high degree of purity, which can be verified by the spectroscopic methods detailed previously. The removal of byproducts and excess reagents is inherent to the purification step.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-5-methyl-1,3-benzoxazole is derived almost entirely from the reactivity of the C2-chloro substituent. This position is highly susceptible to nucleophilic attack, allowing for the facile introduction of a vast range of functional groups.[13][14]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride ion. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of pharmaceuticals.

Caption: Reactivity of 2-Chloro-5-methyl-1,3-benzoxazole with nucleophiles.

Protocol 3: General Procedure for Nucleophilic Substitution

This generalized protocol can be adapted for a variety of nucleophiles to synthesize a library of 2-substituted-5-methylbenzoxazoles.

-

Setup : To a solution of 2-Chloro-5-methyl-1,3-benzoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), add the desired nucleophile (1.1-1.5 eq).

-

Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.

-

Reaction : Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the substrate. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up : Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Expertise Insight: The choice of solvent and base is critical. A polar aprotic solvent helps to dissolve the reactants and stabilize the charged intermediate of the SₙAr mechanism, while the base must be strong enough to deprotonate the nucleophile (if necessary) and neutralize HCl, but not so strong as to cause unwanted side reactions.

PART 4: Applications in Drug Discovery and Beyond

The true value of 2-Chloro-5-methyl-1,3-benzoxazole lies in its role as a gateway to novel molecular entities with potential therapeutic applications.

-

Anticancer Agents : The benzoxazole scaffold is a common feature in molecules designed as anticancer agents. The 5-chloro substituent, in particular, has been noted to contribute positively to the anticancer activity of certain benzoxazole derivatives.[15][16] This intermediate allows for the exploration of various substitutions at the 2-position to optimize binding to targets like poly (ADP-ribose) polymerase (PARP-2).[15]

-

Serotonin (5-HT₃) Receptor Antagonists : A series of 2-substituted benzoxazole carboxamides have been identified as potent 5-HT₃ receptor antagonists.[17] These compounds have potential for treating conditions like irritable bowel syndrome. The synthesis of these analogs relies on the reaction of intermediates like 2-chloro-5-methyl-1,3-benzoxazole with appropriate amine nucleophiles.[17]

-

Antimicrobial Agents : Functionalized benzoxazoles have demonstrated significant antibacterial and antifungal properties.[2][16] The ability to easily generate a diverse library of derivatives from 2-Chloro-5-methyl-1,3-benzoxazole is a powerful tool in the search for new antimicrobial drugs to combat resistant pathogens.

PART 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. 2-Chloro-5-methyl-1,3-benzoxazole should be handled with appropriate care, following established safety protocols.

| GHS Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from PubChem.[6]

Handling and Storage Recommendations:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure that eyewash stations and safety showers are readily accessible.[20][21]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[19][21]

-

Handling : Avoid breathing dust, fumes, or vapors.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][20][21]

References

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

2-Chloro-5-methyl-1,3-benzoxazole. PubChem. [Link]

- Process for the preparation of 2-chlorobenzoxazoles.

-

5-Chloro-2-methylbenzoxazole. CAS Common Chemistry. [Link]

-

5-CHLORO-2-METHYL-1,3-BENZOXAZOLE. Matrix Fine Chemicals. [Link]

-

Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Cole-Parmer. [Link]

-

5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]

-

Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. globalresearchonline.net. [Link]

-

2-chloro-5-methyl-1,3-benzoxazole. MySkinRecipes. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

synthesis of 2-substituted-benzoxazoles. ResearchGate. [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. RSC Publishing. [Link]

-

Oxazole & HSN Code 9802 Exports from World. Volza.com. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]

-

2-Chlorobenzoxazole. PubChem. [Link]

-

Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. ResearchGate. [Link]

-

Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][22]dioxol- 5-yl). scialert.net. [Link]

-

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

-

Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst. The Royal Society of Chemistry. [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-5-methyl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-5-methyl-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-5-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular architecture, physicochemical properties, and established synthetic protocols. The narrative emphasizes the causality behind its structural features and reactivity, positioning it as a versatile scaffold in the development of novel chemical entities. This document serves as a foundational resource, integrating established knowledge with practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction: The Benzoxazole Scaffold in Modern Chemistry

Benzoxazoles are a prominent class of benzene-fused heterocyclic compounds, characterized by a bicyclic structure containing a benzene ring fused to a 1,3-oxazole ring.[1][2] This privileged scaffold is not only found in natural products but is also a cornerstone in the design of a wide array of pharmacologically active agents.[2][3] The benzoxazole motif is recognized for its planar structure and its capacity to engage in various non-covalent interactions, making it a frequent choice in the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

2-Chloro-5-methyl-1,3-benzoxazole (IUPAC Name: 2-chloro-5-methyl-1,3-benzoxazole) is a key derivative within this class.[4] Its strategic substitution with a reactive chloro group at the 2-position and a methyl group on the benzene ring makes it a highly valuable and versatile synthetic intermediate.[5] This guide will elucidate the structural characteristics that underpin its utility and provide a detailed look into its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in 2-Chloro-5-methyl-1,3-benzoxazole dictates its chemical behavior and potential applications. The fusion of the electron-rich benzene ring with the five-membered oxazole ring creates a stable aromatic system.

Core Structural Attributes

The molecule's formal name is 2-chloro-5-methyl-1,3-benzoxazole, with the molecular formula C₈H₆ClNO.[4] The structure consists of a methyl-substituted benzene ring fused to an oxazole ring, with a chlorine atom attached to the carbon atom situated between the oxygen and nitrogen atoms of the heterocycle.

Molecular Diagram

Caption: A representative two-step synthesis pathway for 2-Chloro-5-methyl-1,3-benzoxazole.

Exemplary Experimental Protocol: Synthesis from 4-methyl-2-aminophenol

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2-one

-

Reaction Setup: To a stirred solution of 4-methyl-2-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., Toluene or Dichloromethane) in a three-necked flask, add a base such as triethylamine (1.2 eq).

-

Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of a carbonyl source, such as triphosgene (0.4 eq), dissolved in the same solvent. Causality: The base neutralizes the HCl formed during the reaction, driving the cyclization forward. Slow addition at low temperature controls the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-1,3-benzoxazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methyl-1,3-benzoxazole

-

Reaction Setup: Place the 5-methyl-1,3-benzoxazol-2-one (1.0 eq) from Step 1 into a flask equipped with a reflux condenser.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-5 eq) in excess, which acts as both the chlorinating agent and the solvent. Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline). Causality: The lone pair on the nitrogen of the benzoxazolone attacks the phosphorus atom of POCl₃, initiating a sequence that replaces the carbonyl oxygen with a chlorine atom. The tertiary amine base facilitates the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose the excess POCl₃. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield the final product, 2-Chloro-5-methyl-1,3-benzoxazole.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methyl protons. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm), with coupling patterns indicative of their substitution. The methyl group protons will appear as a sharp singlet in the upfield region (typically δ 2.3-2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the methyl carbon, and the two unique carbons of the oxazole ring, particularly the chlorinated carbon (C2), which would appear significantly downfield.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (167.59 g/mol ). [4]Crucially, the isotopic pattern of the molecular ion peak, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching vibrations. The absence of a strong C=O band (around 1750 cm⁻¹) confirms the conversion of the benzoxazolone intermediate.

Applications in Drug Discovery and Agrochemicals

The true value of 2-Chloro-5-methyl-1,3-benzoxazole lies in its role as a versatile building block. The chloro-substituent at the 2-position is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and a prime candidate for cross-coupling reactions.

-

Pharmaceutical Synthesis: This intermediate is used to construct more complex molecules with potential therapeutic activities. By displacing the chloro group with various amines, thiols, or other nucleophiles, a diverse library of 2-substituted benzoxazoles can be generated for screening. Benzoxazole derivatives have been investigated as PARP-2 inhibitors for breast cancer treatment and as potential anti-psoriatic drugs. [6][7]The 5-chloro substituent on a benzoxazole ring, in particular, has been noted for its positive contribution to anticancer activity. [7]* Agrochemical Development: The benzoxazole core is also present in compounds developed for agricultural applications. 2-Chloro-5-methyl-1,3-benzoxazole serves as a precursor in the synthesis of fungicides and plant growth regulators. [8]

Conclusion

2-Chloro-5-methyl-1,3-benzoxazole is a structurally significant and synthetically versatile heterocyclic compound. Its defined molecular architecture, characterized by a planar fused ring system and a reactive chlorine atom, makes it an indispensable intermediate for chemists in both academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging this molecule to its full potential in the rational design of novel pharmaceuticals, agrochemicals, and functional materials. The self-validating protocols and mechanistic insights provided herein offer a solid foundation for researchers aiming to innovate within this important chemical space.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9989607, 2-Chloro-5-methyl-1,3-benzoxazole. Available: [Link]

-

CAS (n.d.). 5-Chloro-2-methylbenzoxazole. CAS Common Chemistry. Available: [Link]

-

MySkinRecipes (n.d.). 2-chloro-5-methyl-1,3-benzoxazole. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 401571, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Available: [Link]

-

Career Henan Chemical Co (n.d.). 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Available: [Link]

-

Organic Chemistry Portal (n.d.). Benzoxazole synthesis. Available: [Link]

-

SciSpace (2022). Article - Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available: [Link]

-

Université du Luxembourg (2025). 2-chloro-5-methyl-1,3-benzoxazole (C8H6ClNO). PubChemLite. Available: [Link]

-

National Center for Biotechnology Information (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available: [Link]

-

ResearchGate (2019). (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Available: [Link]

-

CORE (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Available: [Link]

-

SciSpace (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Available: [Link]

-

National Center for Biotechnology Information (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available: [Link]

-

National Center for Biotechnology Information (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Available: [Link]

-

ResearchGate (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available: [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methyl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]

- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-chloro-5-methyl-1,3-benzoxazole [myskinrecipes.com]

A Comprehensive Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic intermediate in modern organic synthesis. The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, and the title compound serves as a versatile building block for introducing this moiety into more complex molecules.[1] This document details its chemical identity, elucidates primary synthetic methodologies with mechanistic insights, predicts its spectroscopic signature, explores its chemical reactivity, and surveys its applications in the development of pharmaceuticals and agrochemicals. The content is structured to provide both a foundational understanding for new researchers and nuanced, field-proven insights for experienced drug development professionals.

Chemical Identity and Physicochemical Properties

2-Chloro-5-methyl-1,3-benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a chlorine atom at the reactive 2-position and a methyl group at the 5-position. Its formal IUPAC name is 2-chloro-5-methyl-1,3-benzoxazole .[2]

The strategic placement of the chloro and methyl groups significantly influences the molecule's reactivity and physical properties. The chlorine atom at the C2 position acts as an excellent leaving group, making this site highly susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility. The methyl group at C5 modifies the electronic properties and lipophilicity of the benzoxazole core, which can be crucial for tuning the biological activity of its derivatives.

Table 1: Chemical Identifiers and Properties of 2-Chloro-5-methyl-1,3-benzoxazole

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-methyl-1,3-benzoxazole | [2] |

| CAS Number | 3770-60-3 | [2] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Monoisotopic Mass | 167.0138 Da | [3] |

| SMILES | CC1=CC2=C(C=C1)OC(=N2)Cl | [2] |

| InChIKey | AVJUFHRBOJNDFG-UHFFFAOYSA-N | [2] |

| Appearance | Powder | [4] |

Synthesis Methodologies: From Precursor to Product

The synthesis of 2-chlorobenzoxazoles is well-established, with the most common and industrially scalable approach involving a two-step sequence starting from a substituted 2-aminophenol. This method offers high yields and utilizes readily available starting materials.

Core Synthesis Pathway: Cyclization and Chlorination

The primary route commences with the cyclization of 4-methyl-2-aminophenol to form the intermediate 5-methyl-1,3-benzoxazol-2(3H)-one. This intermediate is subsequently chlorinated to yield the final product.

-

Step 1: Cyclization to 5-methyl-1,3-benzoxazol-2(3H)-one. The synthesis of the benzoxazole core is traditionally achieved by reacting a 2-aminophenol derivative with a carbonylating agent.[5] Reagents like urea or phosgene derivatives are effective. The reaction with urea is often preferred for its lower toxicity and involves heating the mixture, which generates isocyanic acid in situ. The amino group of the aminophenol attacks the isocyanic acid, followed by an intramolecular cyclization where the hydroxyl group displaces ammonia to form the stable benzoxazolone ring.

-

Step 2: Chlorination of the Benzoxazolone Intermediate. The crucial step of introducing the reactive chlorine atom at the C2 position is accomplished by treating the 5-methyl-1,3-benzoxazol-2(3H)-one with a potent chlorinating agent. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly effective for this transformation. The mechanism involves the conversion of the amide-like carbonyl group into a chloro-iminium intermediate, which is then attacked by chloride to yield the aromatic 2-chlorobenzoxazole product. Using an excess of the chlorinating agent ensures the reaction goes to completion.

Caption: Primary synthesis workflow for 2-Chloro-5-methyl-1,3-benzoxazole.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods for preparing chlorinated benzoxazoles.

PART A: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-methyl-2-aminophenol (1.0 eq) and urea (1.1 eq).

-

Solvent & Heating: Add a high-boiling point solvent such as o-dichlorobenzene or use solvent-free conditions. Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Reaction Monitoring: Maintain the temperature for 3-5 hours. The reaction progress can be monitored by the evolution of ammonia gas.

-

Work-up: Cool the reaction mixture. If a solvent was used, it can be partially removed under reduced pressure. The crude product often precipitates upon cooling and can be collected by filtration.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 5-methyl-1,3-benzoxazol-2(3H)-one.

PART B: Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

-

Reaction Setup: To a flask fitted with a reflux condenser and gas outlet (to scrub HCl), add phosphorus pentachloride (PCl₅, 2.0-3.0 eq) and an inert solvent like o-dichlorobenzene.

-

Addition of Reactant: Heat the PCl₅ suspension to 140-150 °C. Slowly add the dried 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in portions to control the evolution of HCl gas. Using a molar excess of PCl₅ is critical to ensure complete conversion.

-

Reaction Completion: After the addition is complete, maintain the reaction at reflux for 15-30 minutes.

-

Work-up and Isolation: Cool the reaction mixture. Excess PCl₅ can be precipitated by cooling to 0-20 °C and removed by filtration. The filtrate containing the product is then subjected to fractional distillation under reduced pressure to isolate the 2-Chloro-5-methyl-1,3-benzoxazole.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectral data can be reliably predicted based on the analysis of its parent scaffold, 2-chlorobenzoxazole, and related substituted analogs.[6][7]

Table 2: Predicted Spectroscopic Data for 2-Chloro-5-methyl-1,3-benzoxazole

| Technique | Predicted Features |

| ¹H NMR | ~2.45 ppm (s, 3H): Methyl (CH₃) protons. ~7.50 ppm (d, 1H): Aromatic proton at C7. ~7.35 ppm (s, 1H): Aromatic proton at C4. ~7.15 ppm (d, 1H): Aromatic proton at C6. |

| ¹³C NMR | ~165 ppm: C2 (carbon bearing the chlorine). ~149 ppm: C7a (bridgehead carbon). ~142 ppm: C3a (bridgehead carbon). ~135 ppm: C5 (carbon bearing the methyl group). ~126 ppm: C6. ~120 ppm: C4. ~110 ppm: C7. ~21 ppm: Methyl carbon (CH₃). |

| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2920-2980 cm⁻¹: Aliphatic C-H stretch (methyl). ~1600-1620 cm⁻¹: C=N stretch (oxazole ring). ~1450-1500 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Asymmetric C-O-C stretch. ~750-850 cm⁻¹: C-Cl stretch. |

| Mass Spec (EI) | m/z 167 (M⁺): Molecular ion peak (³⁵Cl isotope). m/z 169 (M⁺+2): Isotope peak (³⁷Cl) with ~1/3 the intensity of M⁺. m/z 132: Fragment corresponding to the loss of a chlorine atom [M-Cl]⁺. m/z 104: Fragment corresponding to the loss of Cl and CO. |

Justification: The predicted ¹H and ¹³C NMR chemical shifts are extrapolated from the known spectra of 2-chlorobenzoxazole and consider the typical electronic effects (electron-donating) of a methyl substituent on a benzene ring.[6][8] IR frequencies are based on characteristic vibrational modes for the benzoxazole core and associated functional groups.[9] The mass spectrometry fragmentation pattern is predicted based on the stable benzoxazole core and the characteristic isotopic signature of chlorine.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-5-methyl-1,3-benzoxazole is derived almost entirely from the reactivity of the C2-chlorine atom. This position is analogous to that in an acid chloride, making it highly electrophilic and prone to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Substitution Reactions

A wide array of nucleophiles can displace the C2-chloride, providing a straightforward entry into diverse classes of 2-substituted benzoxazoles. This versatility is critical in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base, yields 2-aminobenzoxazole derivatives. These products are themselves valuable scaffolds in medicinal chemistry, with some showing activity as 5-HT₃ receptor antagonists.[10]

-

Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their corresponding alkoxides or phenolates, react to form 2-alkoxy or 2-aryloxy benzoxazoles.

-

Thiolation: Thiols readily displace the chloride to give 2-thioalkyl or 2-thioaryl benzoxazoles.

Cross-Coupling Reactions

The C2-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic potential. For example, Suzuki coupling with boronic acids can be used to form C-C bonds, attaching aryl or vinyl groups to the C2 position of the benzoxazole core.

Caption: Key reaction pathways demonstrating the synthetic utility of the title compound.

Applications in Research and Development

The benzoxazole moiety is a bioisostere for other aromatic systems like indoles and benzimidazoles and is found in numerous biologically active compounds. 2-Chloro-5-methyl-1,3-benzoxazole is a crucial starting material for accessing these high-value molecules.

-

Pharmaceuticals: The ability to easily generate diverse 2-substituted derivatives makes this compound an ideal starting point for drug discovery campaigns. Research has shown that derivatives containing the 5-methylbenzoxazole core are being investigated as:

-

Anticancer Agents: As precursors for PARP-2 inhibitors targeting breast cancer, where the 5-chloro or 5-methyl substituent was found to be important for activity.[11]

-

Serotonin 5-HT₃ Receptor Antagonists: For potential treatment of conditions like irritable bowel syndrome (IBS-D).[10]

-

Enzyme Inhibitors: The benzoxazole ring is a key component in molecules designed to inhibit enzymes like butyrylcholinesterase.[5]

-

-

Agrochemicals: 2-Chlorobenzoxazoles are described as valuable intermediates for the synthesis of plant-protection agents, including fungicides and herbicides. The specific substitution pattern can be tuned to optimize efficacy and selectivity against target pests or weeds.

Safety and Handling

2-Chloro-5-methyl-1,3-benzoxazole must be handled with appropriate laboratory precautions. It is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: PubChem CID 9989607 GHS Classification

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

2-Chloro-5-methyl-1,3-benzoxazole is a synthetically versatile and economically important heterocyclic compound. Its value stems from the predictable and efficient reactivity of the C2-chlorine atom, which allows for its use as a foundational building block in the construction of a wide range of more complex molecules. Its role as a key intermediate in the synthesis of potential pharmaceuticals and agrochemicals underscores its significance in applied chemical research. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for scientists aiming to leverage the unique attributes of the benzoxazole scaffold in their research and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9989607, 2-Chloro-5-methyl-1,3-benzoxazole. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-methyl-1,3-benzoxazole (C8H6ClNO). Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 401571, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2(3H)-benzoxazolethione, 5-chloro-3-[[(2-methylphenyl)amino]methyl]-. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.

-

Pérez-Arribas, L. V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(16), 4983. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53260164, 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved January 7, 2026, from [Link]

-

Ubeid, M. T., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20266–20275. Available at: [Link]

- Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12, 16298. Available at: [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093. Available at: [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-5-methyl-1,3-benzoxazole (C8H6ClNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-5-methyl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzoxazole(615-18-9) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]

- 10. 2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3) 13C NMR spectrum [chemicalbook.com]

- 11. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR spectrum [chemicalbook.com]

Foreword: Strategic Importance of the Benzoxazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[2][3] Consequently, the synthesis of functionalized benzoxazoles, such as 2-Chloro-5-methyl-1,3-benzoxazole, is of paramount importance for researchers in medicinal chemistry and drug development. This chloro-substituted derivative serves as a versatile synthetic intermediate, where the 2-chloro group acts as a proficient leaving group for nucleophilic substitution, enabling the facile introduction of diverse functionalities to build libraries of novel bioactive molecules.[4]

This guide provides a comprehensive, field-proven pathway for the synthesis of 2-Chloro-5-methyl-1,3-benzoxazole, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and scalable process.

Retrosynthetic Analysis and Strategic Overview

The most reliable and widely adopted strategy for the synthesis of 2-chlorobenzoxazoles involves a two-stage process. This approach offers superior control over the reaction and yields a cleaner product compared to direct, single-step methods. Our retrosynthetic analysis logically disconnects the target molecule as follows:

-

The C2-chloro bond is the most logical first disconnection, identifying the corresponding 5-methyl-1,3-benzoxazol-2(3H)-one as the key intermediate. This transformation relies on a robust chlorination protocol.

-

The benzoxazolone ring is then disconnected via a cyclization reaction, leading back to the commercially available and stable starting material, 2-amino-4-methylphenol. This cyclization requires a reliable one-carbon (C1) carbonyl source.

This strategic pathway is visualized in the workflow diagram below.

Caption: High-level workflow for the synthesis of 2-Chloro-5-methyl-1,3-benzoxazole.

Stage 1: Cyclization of 2-Amino-4-methylphenol

The foundational step in this synthesis is the construction of the benzoxazolone ring. This is achieved by reacting the bifunctional 2-amino-4-methylphenol with a carbonylating agent.

Principle and Reagent Selection

The reaction proceeds via intramolecular cyclization, where the amino and hydroxyl groups of the starting material react with a C1 electrophile to form the stable five-membered heterocyclic ring. While historically, the highly toxic phosgene gas was used, modern synthetic chemistry overwhelmingly favors safer, solid phosgene equivalents.[5][6]

Triphosgene (Bis(trichloromethyl) carbonate, BTC) is the reagent of choice for this transformation.[7][8] It is a stable, crystalline solid that is far easier and safer to handle, weigh, and store than gaseous phosgene or volatile liquid diphosgene.[9][10] In situ, one molecule of triphosgene can generate three molecules of phosgene, making it an efficient and atom-economical choice.[11] The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[9]

Caption: Reaction scheme for the cyclization using Triphosgene.

Experimental Protocol: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-methylphenol (1.0 eq).

-

Solvent Addition: Add a suitable inert solvent, such as toluene or o-dichlorobenzene (approx. 5-10 mL per gram of aminophenol).[12]

-

Base Addition: Add triethylamine (1.1 eq) to the suspension and stir.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in the same solvent. Add this solution dropwise to the stirred aminophenol suspension at room temperature over 30-60 minutes. Caution: The initial reaction can be exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 100-120°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure benzoxazolone intermediate.

Stage 2: Chlorination of 5-methyl-1,3-benzoxazol-2(3H)-one

This stage converts the stable benzoxazolone intermediate into the more reactive 2-chloro derivative, priming it for subsequent nucleophilic displacement reactions.

Principle and Reagent Selection

The conversion of the C2-carbonyl group to a C2-chloro group is a critical transformation. This is effectively an amido-chloride exchange. Several chlorinating agents can accomplish this, with the choice often depending on reaction vigor, cost, and ease of work-up.

-

Phosphorus pentachloride (PCl₅): A powerful and highly effective reagent for this transformation. It reacts readily with the carbonyl oxygen, leading to the desired product. A key advantage is that the byproduct, phosphorus oxychloride (POCl₃), is volatile and can be removed during work-up.[12]

-

Phosphorus oxychloride (POCl₃): A liquid reagent that can also be used, sometimes in the presence of a catalytic amount of a tertiary amine. It is generally less reactive than PCl₅ but can be a safer alternative.[13]

-

Thionyl chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is effective for converting carboxylic acids and amides to their corresponding chlorides.[14]

For its reliability and high yield, phosphorus pentachloride (PCl₅) is frequently cited in established procedures for this specific conversion.[12]

Caption: Reaction scheme for the chlorination of the benzoxazolone intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

This protocol is adapted from established patent literature, prioritizing safety and yield.[12]

-

Vessel Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place phosphorus pentachloride (PCl₅, 3.0-5.0 eq) and suspend it in a high-boiling inert solvent like o-dichlorobenzene.

-

Heating: Heat the PCl₅ suspension to 140-150°C.

-

Substrate Addition: Suspend the 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in o-dichlorobenzene. Meter this suspension into the hot PCl₅ mixture over 30-60 minutes, ensuring the internal temperature does not drop below 140°C.

-

Reaction: After the addition is complete, stir the mixture at 140-150°C for an additional 10-30 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Rapidly cool the reaction mixture to approximately 5°C. The excess PCl₅ will crystallize out. Filter the cold mixture to remove the solid PCl₅.

-

Purification: The filtrate, containing the product dissolved in o-dichlorobenzene, is then subjected to fractional distillation under reduced pressure to isolate the final product, 2-Chloro-5-methyl-1,3-benzoxazole.[12]

Data and Characterization Summary

The following table summarizes typical experimental parameters and expected outcomes for this synthetic pathway.

| Parameter | Stage 1: Cyclization | Stage 2: Chlorination |

| Key Reagent | Triphosgene (BTC) | Phosphorus Pentachloride (PCl₅) |

| Starting Material | 2-Amino-4-methylphenol | 5-methyl-1,3-benzoxazol-2(3H)-one |

| Solvent | Toluene / o-dichlorobenzene | o-dichlorobenzene |

| Temperature | Reflux (100-120°C) | 140-160°C |

| Typical Yield | 85-95% (after recrystallization) | 75-85% (after distillation) |

| Product Purity (Typical) | >98% | >99% (GC) |

| Confirmation Methods | ¹H NMR, ¹³C NMR, IR, MP | ¹H NMR, ¹³C NMR, GC-MS |

Safety and Handling Considerations

-

Triphosgene (BTC): While safer than phosgene, triphosgene can decompose to release phosgene, especially upon heating or in the presence of nucleophiles. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. It reacts violently with water to release HCl gas. All operations must be conducted under anhydrous conditions. Wear acid-resistant gloves, a lab coat, and full-face protection.

-

Solvents: Toluene and o-dichlorobenzene are flammable and/or toxic. Avoid inhalation and skin contact.

-

Byproducts: The reactions generate corrosive HCl gas. The reaction setup should include a trap (e.g., a bubbler with a dilute NaOH solution) to neutralize acidic off-gases.

Conclusion

The described two-stage synthesis pathway, commencing with 2-amino-4-methylphenol, represents a robust, scalable, and scientifically sound method for producing high-purity 2-Chloro-5-methyl-1,3-benzoxazole. The strategic use of triphosgene for the initial cyclization enhances safety and operational simplicity, while the subsequent chlorination with phosphorus pentachloride provides an efficient conversion to the final, versatile intermediate. This guide provides the necessary technical details and causal insights for researchers and drug development professionals to successfully implement this synthesis in their laboratories.

References

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis of Benzoxazoles. (2022). ChemicalBook.

-

Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

-

The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. (2025). Benchchem.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org.

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553.

-

A decade review of triphosgene and its applications in organic reactions. (2020). PubMed.

-

2-Chloro-5-methyl-1,3-benzoxazole. (n.d.). CymitQuimica.

-

What is the versatile application of Triphosgene in organic synthesis? (n.d.). Guidechem.

-

Application of Triphosgene in Organic Synthesis. (2022). Suzhou Highfine Biotech.

-

Triphosgene and its Application in Organic Synthesis. (2015). ResearchGate.

-

Synthetic method of 2,6-dichlorobenzoxazole. (2021). Google Patents.

-

Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents.

-

Phosgene and Substitutes. (n.d.). Sigma-Aldrich.

-

Phosgene and Substitutes. (n.d.). Merck Millipore.

-

Process for the synthesis of chlorzoxazone. (2017). Google Patents.

-

2-Amino-4-methylphenol 97. (n.d.). Sigma-Aldrich.

-

Process for the preparation of 2-amino-5-chlorobenzoxazole. (1961). Google Patents.

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health.

-

Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.

-

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol. (n.d.). Smolecule.

-

2-Amino-4-methylphenol 97. (n.d.). Sigma-Aldrich.

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.

-

BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. (n.d.). ChemicalBook.

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health.

-

2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate.

-

2-Chloro-5-methyl-1,3-benzoxazole. (n.d.). PubChem.

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.

-

2-Amino-4-methylphenol. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]

- 5. Phosgene and Substitutes [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]